physicochemical properties of 2-Thiazoleacetic acid
physicochemical properties of 2-Thiazoleacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazoleacetic Acid
Introduction
2-Thiazoleacetic acid (CAS No: 188937-16-8) is a heterocyclic organic compound featuring a thiazole ring functionalized with a carboxylic acid group.[1] This unique structural arrangement imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and pharmaceutical research.[1] Its utility as a synthetic intermediate and its potential as a bioactive scaffold underscore the importance of a thorough understanding of its physicochemical properties.[1][2][3] These properties, including acidity, solubility, and stability, are critical determinants of a compound's behavior in both biological and chemical systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and synthesis strategies.
This guide provides a comprehensive technical overview of the core . It is designed to equip researchers and drug development professionals with the foundational data and experimental insights necessary for its effective application. We will delve into its structural characteristics, explore its key physical constants, and present standardized protocols for their experimental determination, thereby offering a holistic and actionable resource.
Molecular and Structural Characteristics
The identity and behavior of 2-Thiazoleacetic acid are fundamentally defined by its molecular structure. The molecule consists of a five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, connected to an acetic acid moiety at the 2-position. This structure is the basis for its chemical reactivity and interactions.
Key structural and identification parameters are summarized below:
| Property | Value | Source(s) |
| CAS Number | 188937-16-8 | [1][4][5][6] |
| Molecular Formula | C₅H₅NO₂S | [1][4][6] |
| Molecular Weight | 143.16 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| SMILES String | O=C(O)CC1=NC=CS1 | N/A |
| InChI Key | PFXLBGXBCJSPKD-UHFFFAOYSA-N | N/A |
Core Physicochemical Properties
The following section details the essential . It is important to note that much of the publicly available quantitative data for this specific isomer is predicted through computational models.
| Property | Predicted Value | Significance in Drug Development | Source(s) |
| pKa | 3.87 ± 0.10 | Governs ionization state, impacting solubility, permeability, and receptor binding. | [4] |
| Boiling Point | 296.0 ± 23.0 °C | Defines thermal stability for manufacturing and storage. | [4] |
| Density | 1.437 ± 0.06 g/cm³ | Influences formulation design and powder flow characteristics. | [4] |
| LogP | 0.77 | Indicates lipophilicity, affecting membrane permeability and distribution. | [6] |
Acidity (pKa)
The acidity of a molecule, quantified by its pKa value, is a paramount parameter in drug development. The predicted pKa of 2-Thiazoleacetic acid is approximately 3.87, which is attributed to the deprotonation of its carboxylic acid group.[4] This value indicates that at physiological pH (~7.4), the molecule will exist almost entirely in its ionized, carboxylate form. This ionization state is a primary driver of its aqueous solubility and will heavily influence how it interacts with biological membranes and protein targets.
Solubility
2-Thiazoleacetic acid is described as being soluble in water and various organic solvents.[1] Its aqueous solubility is intrinsically linked to its pKa.
-
In acidic conditions (pH < pKa): The molecule will be predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility.
-
In neutral to basic conditions (pH > pKa): The molecule will be in its ionized, carboxylate form, leading to significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
This pH-dependent solubility is a critical consideration for designing oral dosage forms, as the compound must dissolve in the varying pH environments of the gastrointestinal tract to be absorbed.
Stability and Reactivity
While specific degradation pathway studies are not widely available, general chemical principles apply. The compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light).[7] However, certain incompatibilities should be noted:
-
Strong Oxidizing Agents: The thiazole ring and carboxylic acid group can be susceptible to oxidation.[8]
-
Thermal Stress: As indicated by the predicted boiling point, the molecule can withstand elevated temperatures, but thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen and sulfur oxides.[8]
For long-term storage, it is recommended to keep the compound in a dry, cool (freezer conditions, -20°C), and well-ventilated place in a tightly sealed container.[4]
Experimental Protocols: A Practical Guide
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining two of the most critical physicochemical properties: pKa and equilibrium solubility.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a robust and widely accepted technique for determining the pKa of acidic or basic compounds. The causality behind this choice is its direct measurement of pH change as a function of titrant volume, allowing for a precise location of the half-equivalence point where pH equals pKa.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of 2-Thiazoleacetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or ethanol can be used, though the pKa value will be for that specific solvent system.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a calibrated burette.
-
Execution: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This can be found by determining the equivalence point (the point of steepest inflection on the curve) and dividing the corresponding volume of titrant by two. The pH at this half-volume is the pKa.[9]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[10] Its trustworthiness stems from allowing the system to reach a true energetic minimum, ensuring the measured concentration represents the maximum amount of solute a solvent can hold under specific conditions (e.g., pH, temperature).
Methodology:
-
System Preparation: Prepare aqueous buffer solutions at several relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).[11]
-
Sample Addition: Add an excess amount of solid 2-Thiazoleacetic acid to a vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in an incubator with agitation (e.g., an orbital shaker) set to a constant temperature (e.g., 37°C for biopharmaceutical relevance).[11][12] Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The time to equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Accurately dilute an aliquot of the clear, filtered supernatant with a suitable mobile phase.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, to determine the concentration of the dissolved compound.[12]
-
Solubility Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility at that specific pH and temperature.
Applications and Relevance
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][13] 2-Thiazoleacetic acid and its derivatives are of particular interest for several reasons:
-
Synthetic Intermediates: It serves as a crucial building block in the synthesis of more complex molecules, including certain cephalosporin antibiotics.[14]
-
Biological Activity: The core structure is associated with a wide range of potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable starting point for drug discovery campaigns.[1][15]
-
Ligand Properties: It has been noted for its ability to act as a ligand for metal ions like iron and as a potential linker in the synthesis of biologically active compounds.[1]
Conclusion
2-Thiazoleacetic acid is a compound with significant potential, underpinned by a distinct set of physicochemical properties. Its predicted pKa of ~3.87 dictates a pH-dependent solubility profile that is fundamental to its behavior in aqueous and biological systems. A comprehensive understanding of these properties, validated through robust experimental protocols like potentiometric titration and the shake-flask method, is not merely academic. It is an essential prerequisite for any researcher aiming to leverage this molecule in drug design, formulation development, or chemical synthesis. The data and methodologies presented in this guide provide the authoritative grounding necessary to advance research and development efforts involving this versatile chemical entity.
References
-
Quinoline. 2-amino-4-thiazole acetic acid. [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. [Link]
-
ChemBK. 2-amino-4-thiazole acetic acid. [Link]
-
The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Derivatives. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid. [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
MDPI. Harmonization of Experimental Protocols for Solubility Determination. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
-
PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. [Link]
-
Purkh. Pyrano[2,3-D]Thiazole: Synthesis. [Link]
-
ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. [Link]
-
Semantic Scholar. Application and synthesis of thiazole ring in clinically approved drugs. [Link]
-
ResearchGate. Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
-
PubMed. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid.... [Link]
-
ResearchGate. (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values.... [Link]
-
Slideshare. Pka value of weak acid experiment by titrations method. [Link]
Sources
- 1. CAS 188937-16-8: 2-Thiazoleacetic acid | CymitQuimica [cymitquimica.com]
- 2. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiazoleacetic acid CAS#: 188937-16-8 [chemicalbook.com]
- 5. 2-Thiazoleacetic acid | 188937-16-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]
- 8. fishersci.com [fishersci.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Application and synthesis of thiazole ring in clinically approved drugs. | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. purkh.com [purkh.com]
